

Spectroscopic Profile of Methyl 2-amino-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 2-amino-4-methylbenzoate** (CAS No. 18595-17-0), a valuable intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of **Methyl 2-amino-4-methylbenzoate** can be reliably ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.75	d, J=8.4 Hz	1H	Ar-H
6.51	dd, J=8.4, 2.0 Hz	1H	Ar-H
6.44	d, J=2.0 Hz	1H	Ar-H
5.4 (br s)	s	2H	-NH ₂
3.84	s	3H	-OCH ₃
2.22	s	3H	Ar-CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
168.3	C=O (ester)
150.5	Ar-C
140.8	Ar-C
130.6	Ar-CH
116.8	Ar-CH
114.2	Ar-CH
108.5	Ar-C
51.4	-OCH ₃
21.2	Ar-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3477, 3371	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3020	Medium	Aromatic C-H stretch
2949	Medium	Aliphatic C-H stretch
1688	Strong	C=O stretch (ester)
1622, 1580	Strong	N-H bend and Aromatic C=C stretch
1250	Strong	C-O stretch (ester)
821	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
165	100	[M] ⁺ (Molecular Ion)
134	85	[M - OCH ₃] ⁺
106	60	[M - COOCH ₃] ⁺
77	45	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Methyl 2-amino-4-methylbenzoate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** The prepared sample is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

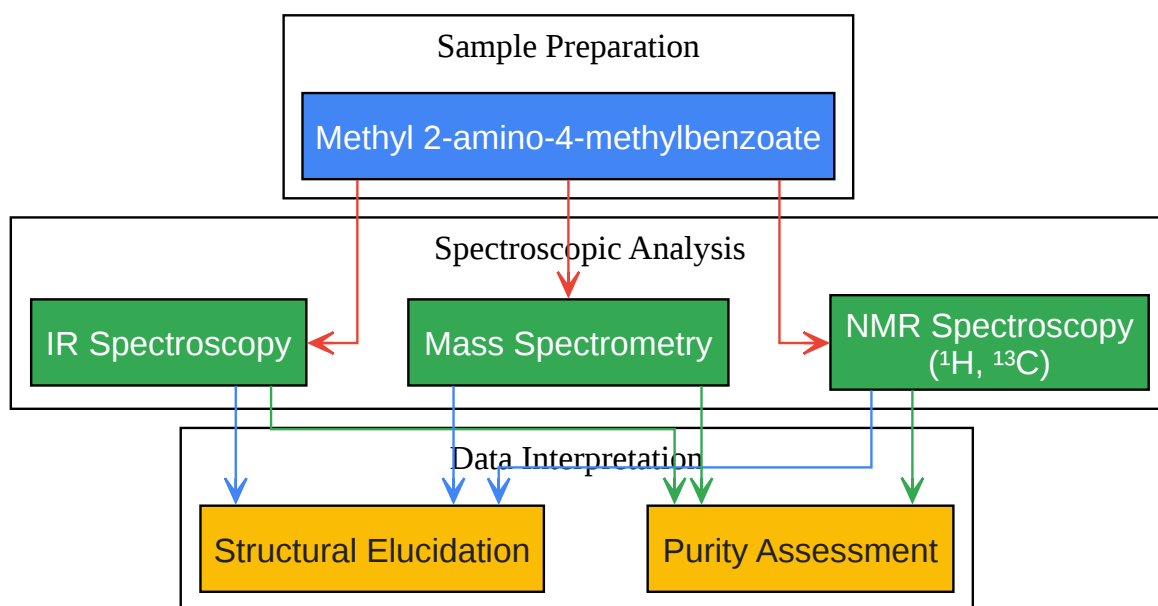
- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is acquired first. The sample spectrum is then collected over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC.
- **Ionization:** Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 2-amino-4-methylbenzoate**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-4-methylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102188#spectroscopic-data-for-methyl-2-amino-4-methylbenzoate-nmr-ir-ms\]](https://www.benchchem.com/product/b102188#spectroscopic-data-for-methyl-2-amino-4-methylbenzoate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com